Computed XLogP3 Hydrophilicity Advantage: 2-Acetyl-5-amino-4H-pyrazol-3-one vs. 3-Amino-1H-pyrazol-5(4H)-one
The computed XLogP3 value for 2-acetyl-5-amino-4H-pyrazol-3-one is -1.4, compared to approximately -0.58 for the parent 3-amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3) . This represents a shift of -0.82 log units toward greater hydrophilicity, which is quantitatively meaningful for predicting aqueous solubility, permeability, and distribution behavior. The N1-acetyl substitution thus confers measurably higher hydrophilicity on the scaffold, a parameter that directly influences in vitro assay performance (e.g., solubility in aqueous screening media) and pharmacokinetic partitioning .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.4 |
| Comparator Or Baseline | 3-Amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3): XLogP3 ≈ -0.58 |
| Quantified Difference | ΔXLogP3 = -0.82 (target compound is more hydrophilic by ~0.8 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20), identical computational methodology for both compounds. |
Why This Matters
This -0.82 log unit difference in XLogP3 translates to a predicted aqueous solubility advantage of approximately 6-7 fold for the acetylated compound, which is critical for assay design where aqueous solubility limits compound concentrations.
- [1] PubChem Compound Summary: CID 387327 (2-acetyl-5-amino-4H-pyrazol-3-one, XLogP3 = -1.4) and CID 584153 (3-amino-1H-pyrazol-5-one, XLogP3 = -0.58). Computed by XLogP3 3.0, PubChem release 2024.11.20. https://pubchem.ncbi.nlm.nih.gov (accessed May 2026). View Source
